Quinazolin-4-yl-L-alanine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
(2S)-2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H/t7-;/m0./s1 |
InChI Key |
AKYCPBYSDCBNCG-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of a newly synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and, consequently, the molecular formula.
For Quinazolin-4-yl-L-alanine hydrochloride, HRMS analysis would be expected to confirm its molecular formula, C12H14ClN3O2. The technique can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. In a typical analysis using electrospray ionization (ESI), the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+. The high resolution and accuracy of the measurement, typically within a few parts per million (ppm), provide a high degree of confidence in the assigned molecular formula. scielo.br
Interactive Data Table: Expected HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C12H13N3O2 |
| Molecular Weight (as free base) | 231.25 g/mol |
| Molecular Formula (as HCl salt) | C12H14ClN3O2 |
| Molecular Weight (as HCl salt) | 267.71 g/mol |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]+ |
| Calculated Exact Mass of [M+H]+ | 232.1086 |
| Observed m/z (Hypothetical) | 232.1084 |
| Mass Error (Hypothetical) | < 5 ppm |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. nih.gov
One-Dimensional NMR Techniques (¹H, ¹³C)
The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton. Key expected signals would include those for the aromatic protons of the quinazoline (B50416) ring, the methine and methyl protons of the L-alanine moiety, and an exchangeable proton signal for the amine. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and the neighboring protons, respectively.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be characteristic of the type of carbon (aromatic, carbonyl, aliphatic). For instance, the carbonyl carbon of the alanine (B10760859) part would appear at a significantly downfield shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d6)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinazoline Aromatic CHs | 7.5 - 8.5 | 120 - 140 |
| Quinazoline Quaternary Cs | - | 145 - 165 |
| Alanine α-CH | 4.0 - 4.5 | 50 - 55 |
| Alanine β-CH3 | 1.4 - 1.6 | 15 - 20 |
| Alanine COOH | 12.0 - 13.0 (exchangeable) | 170 - 175 |
| Alanine NH | 8.0 - 9.0 (exchangeable) | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are indispensable for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for example, between the α-CH and β-CH3 protons of the alanine moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the alanine α-CH proton to the quinazoline ring carbons it is attached to, as well as to the carbonyl carbon of the alanine.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to determine the conformation of the molecule in solution.
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netijsr.netnih.gov
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Around 3200-3400 cm⁻¹ for the amine group.
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.
C=N and C=C stretching: In the region of 1500-1650 cm⁻¹ for the quinazoline ring.
C-N stretching: Around 1000-1250 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=N/C=C Stretch (Quinazoline) | 1500 - 1650 | Medium-Strong |
| C-N Stretch | 1000 - 1250 | Medium |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision.
For a chiral molecule like this compound, X-ray crystallography is particularly important as it can be used to determine the absolute configuration of the stereocenter in the L-alanine moiety. researchgate.net This would confirm that the synthesis has yielded the desired L-enantiomer. The crystal structure would also reveal the conformation of the molecule in the solid state and the details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Chiral Chromatography for Enantiomeric Purity Assessment of L-Alanine Component
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric purity of this compound to ensure that it is free from the corresponding D-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.govphenomenex.comsigmaaldrich.comchromatographytoday.comyakhak.org
The analysis involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can then be calculated to confirm the purity of the L-alanine component. A variety of CSPs are available, and the choice of column and mobile phase would be optimized to achieve the best separation.
Structure Activity Relationship Sar Investigations of Quinazolin 4 Yl L Alanine Hydrochloride Analogs
Positional Effects of L-Alanine Attachment on Biological Modulatory Potential
The quinazoline (B50416) ring system offers several positions for substitution, with the 2, 3, and 4-positions being the most frequently modified to modulate biological activity. nih.gov The attachment of moieties at the 4-position, often an amino group, is a common feature in many biologically active quinazolines, including numerous kinase inhibitors. nih.gov In the case of Quinazolin-4-yl-L-alanine, the L-alanine moiety is linked via an amino bridge at the C-4 position of the quinazoline core.
While direct comparative studies systematically moving the L-alanine group to other positions (e.g., C-2) on the quinazoline ring are not extensively documented in the reviewed literature, the established SAR for related compounds underscores the significance of the C-4 substitution. For instance, 4-anilinoquinazoline (B1210976) derivatives are known to be potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, where the 4-anilino group extends into a hydrophobic pocket of the ATP-binding site. scielo.brnih.gov Replacing this with or linking it to an L-alanine moiety alters the steric and electronic profile, but maintains a crucial substitution pattern at this position.
Studies on related quinazolinone-amino acid hybrids, where various L-amino acids are attached at the N-3 position, show that this position is also critical for activity. nih.gov However, the N-3 position is part of the quinazolinone core, and substitution here directly influences hydrogen bonding interactions with target receptors. Shifting the L-alanine from the C-4 position to the C-2 or N-3 position would fundamentally change the molecule's three-dimensional shape and its ability to engage with established targets like kinase domains, likely leading to a significant alteration or loss of the original biological activity. The prevalence and potent activity of 4-aminoquinazoline derivatives strongly suggest that the C-4 position is a privileged site for substitution to achieve significant biological modulatory potential. scielo.brnih.gov
Influence of Substituents on the Quinazolinone Ring System
Electronic and Steric Effects of Ring Substituents
A study on 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one derivatives conjugated with different L-amino acids at the N-3 position provided significant insights into these effects. nih.gov The research highlighted that the nature of the amino acid side chain plays a crucial role. For example, the derivative featuring L-phenylalanine, which has a bulky, hydrophobic benzyl (B1604629) side chain, showed potent antitumor activity. nih.gov This suggests that the hydrophobic side chain could engage in favorable interactions within the target's binding site, enhancing affinity. nih.gov In contrast, amino acids with smaller or more hydrophilic side chains resulted in varied activities, underscoring the importance of a well-defined steric and electronic profile for optimal biological function.
The table below presents the in-vitro cytotoxic activity (IC₅₀) of several N-3 amino acid-substituted quinazolinone derivatives against two breast cancer cell lines, MCF-7 and MDA-MBA-231.
Table 1: Cytotoxic Activity of Quinazolinone-Amino Acid Hybrids
| Compound ID | Amino Acid at Position 3 | MCF-7 IC₅₀ (µM) | MDA-MBA-231 IC₅₀ (µM) |
|---|---|---|---|
| G | L-Phenylalanine | 0.44 ± 0.01 | - |
| E | L-Glutamic acid | - | 0.43 ± 0.02 |
| Reference | Erlotinib (B232) | 1.14 ± 0.04 | 2.55 ± 0.19 |
Data sourced from a study on quinazolinone-amino acid hybrids as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov
The data indicates that specific amino acid substitutions can yield potency greater than the reference drug, Erlotinib. Compound G , with the lipophilic L-phenylalanine, demonstrated superior activity against the MCF-7 cell line, while compound E , with the hydrophilic and acidic L-glutamic acid, was highly active against the MDA-MBA-231 line. nih.gov This highlights that the optimal substituent is often cell-line or target-dependent, driven by the specific topology and chemical environment of the drug-binding site.
Impact of Halogenation on Molecular Recognition
Halogenation is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. Introducing halogen atoms (F, Cl, Br, I) to the quinazoline ring can affect lipophilicity, metabolic stability, and binding affinity. Halogens can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to molecular recognition at the target site. nih.gov
SAR studies have consistently shown that halogenated quinazolines possess enhanced biological activities. For instance, the substitution of the quinazolinone ring with iodine at the C-6 and C-8 positions was found to significantly improve antibacterial activity. nih.gov In the context of antifungal agents, a study on quinazolinone-containing pyrazole (B372694) carboxamide derivatives revealed that the position and number of chlorine atoms directly influenced antifungal efficacy against Rhizoctonia solani. mdpi.com
The table below illustrates the impact of halogen substitution on the antifungal activity of these derivatives.
Table 2: Antifungal Activity of Halogenated Quinazolinone Derivatives
| Compound ID | Substitution on Quinazolinone Ring | Inhibition Rate (%) against R. solani |
|---|---|---|
| 6a₁ | H | 25.4 |
| 6a₅ | 6-Cl | 66.8 |
| 6a₆ | 7-Cl | 49.6 |
| 6a₇ | 8-Cl | 50.1 |
| 6a₁₆ | 6,8-di-Cl | 75.3 |
Data sourced from a study on quinazolinone scaffolds containing pyrazole carbamide derivatives. mdpi.com
Stereochemical Influence of the L-Alanine Moiety
Diastereomeric and Enantiomeric Activity Differences
Biological systems, such as enzyme active sites and receptors, are inherently chiral. Consequently, the stereochemistry of a drug molecule is a paramount factor in determining its pharmacological activity. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different potencies, metabolic fates, and toxicities because only one enantiomer typically fits correctly into the chiral binding site of its biological target.
For Quinazolin-4-yl-L-alanine hydrochloride, the "L" configuration of the alanine (B10760859) moiety is specified. While direct studies comparing the biological activity of this compound with its corresponding "D"-alanine enantiomer are not prevalent in the reviewed literature, the principles of stereospecificity in drug action are well-established. It is highly probable that the L- and D-enantiomers would display significant differences in biological activity. The specific three-dimensional arrangement of the amino group, the carboxylic acid group, and the methyl side chain around the chiral alpha-carbon of L-alanine is critical for precise orientation within a target's binding pocket. The D-alanine enantiomer, being a mirror image, would present these functional groups in a different spatial orientation, likely leading to weaker binding or a complete lack of affinity for the intended biological target.
This principle has been demonstrated in related compounds. For example, in structure-activity relationship studies of the peptide antibiotic clovibactin, the synthesized enantiomer of the natural compound was found to be active, but significantly less so, confirming the importance of the native stereochemistry for optimal activity.
Conformational Preferences and Bioactivity
The rotational freedom of various bonds within the molecule determines its conformational landscape. Studies using X-ray crystallography and computational modeling on related quinazoline derivatives have provided valuable insights. For instance, the analysis of 2,6-disubstituted quinazolin-4-one derivatives showed that bulky ortho-substituents on the aromatic rings at C-2 and C-6 created steric hindrance that restricted rotation. nih.gov This conformational locking resulted in a more stabilized and defined molecular shape, which was directly correlated with its activity as a negative allosteric modulator (NAM) of the mGlu7 receptor. nih.gov
Similarly, in a series of quinazolin-4-one AMPA receptor antagonists, computational methods were used to rationalize the differential potencies of analogs. nih.gov The activity was found to depend on the precise positioning (both planar and radial) of a 2-fluorophenyl ring relative to the quinazoline core, a feature governed by the nature of the chemical tether connecting them. nih.gov
In Quinazolin-4-yl-L-alanine, the chiral center of the L-alanine residue serves as a critical anchor point that influences the conformational preferences of the entire molecule. The defined stereochemistry at this center restricts the possible orientations that the rest of the molecule can adopt, pre-organizing it for a potential binding event. The interplay between the rigid quinazoline plane and the flexible yet stereochemically defined L-alanine side chain is therefore essential for presenting the key pharmacophoric features in the correct spatial arrangement for effective molecular recognition and biological response.
Role of the L-Alanine Side Chain in Receptor/Enzyme Binding
The L-alanine side chain, a seemingly simple methyl group, plays a crucial and multifaceted role in the interaction of this compound analogs with their biological targets. Its size, stereochemistry, and positioning are critical determinants of binding affinity and specificity for various receptors and enzymes. Structure-activity relationship (SAR) studies on related quinazoline and L-alanine-containing compounds have shed light on the stringent structural requirements for optimal biological activity.
The significance of the L-alanine moiety is underscored by investigations into quinazolinone amino acid derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov In these studies, the conjugation of amino acid esters and hydrazides to the quinazolinone scaffold was found to be essential for their inhibitory action. nih.gov These derivatives demonstrated selective inhibition of MAO-A over MAO-B, suggesting that the amino acid portion of the molecule, including the L-alanine side chain, contributes significantly to the specific recognition and binding at the active site of the MAO-A isoform. nih.gov
The spatial arrangement of the L-alanine side chain is also of paramount importance. Research on kinase inhibitors has revealed that the introduction of amino acid moieties to the quinazoline core can modulate their activity. For example, the addition of N-Boc protected amino acids to the 6-position of the 4-anilino-quinazoline scaffold has been explored to enhance antiproliferative activity. nih.gov The precise orientation and conformation of the amino acid side chain within the kinase's binding pocket are critical for establishing favorable interactions and achieving potent inhibition.
The following table summarizes the inhibitory activities of various quinazolinone and L-alanine derivatives against different enzymes, illustrating the impact of structural modifications on biological activity.
| Compound Type | Target Enzyme | Key Structural Features | Observed Activity/Potency | Reference |
| Quinazolinone amino acid hydrazides | Monoamine Oxidase-A (MAO-A) | Varied amino acid hydrazides attached to the quinazolinone core. | Certain derivatives showed potent and selective MAO-A inhibition, with IC50 values in the nanomolar range, comparable to the standard inhibitor clorgyline. | nih.gov |
| Nα-Phosphoryl-L-alanyl-L-proline derivatives | Angiotensin-Converting Enzyme (ACE) | Phosphoryl group on the L-alanine N-terminus and substitutions on the proline ring. | Competitively inhibited ACE with Ki values in the micromolar range. | nih.gov |
| 4-Anilino-quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | N-Boc amino acid moieties at the C-6 position. | Modulated antiproliferative activity, indicating the influence of the amino acid substituent. | nih.gov |
Lack of Verifiable Data for "this compound"
Following a comprehensive search of scientific literature and databases, no specific, verifiable research data could be found for the chemical compound "this compound." The search included queries for its potential biological activities, molecular mechanisms, and cellular effects as requested.
The available literature discusses related but structurally distinct classes of compounds, such as quinazolinone derivatives or 4-amino-quinazoline derivatives. nih.govnih.govgoogle.com However, no studies were identified that specifically investigate "this compound."
Consequently, it is not possible to generate a scientifically accurate article detailing the molecular and cellular mechanisms of action for this specific compound. The creation of content for the requested sections—including enzyme inhibition kinetics, receptor binding assays, and modulation of cellular pathways—would require non-existent research findings and data tables. Adherence to the principles of scientific accuracy and the strict focus on the specified compound precludes the fulfillment of the request at this time.
Lack of Specific Research Data for this compound Prevents Detailed Analysis of Molecular Interactions
Initial research efforts to compile a detailed scientific article on the molecular and cellular mechanisms of "this compound" have been unable to proceed due to a lack of specific published data on this particular compound. Extensive searches for its interactions with biological macromolecules, specifically concerning DNA intercalation, minor groove binding, and the modulation of protein-protein interactions, have not yielded any direct research findings.
The planned article, which was to be structured around a detailed outline focusing on these advanced molecular mechanisms, cannot be generated at this time. The intended sections were to include:
Molecular and Cellular Mechanisms of Action
Interactions with Biological Macromolecules Beyond Primary Targets
Protein-Protein Interaction Modulation
While the broader class of quinazoline (B50416) derivatives has been the subject of numerous studies, showing activities such as DNA binding and protein kinase inhibition, this general information cannot be extrapolated to "Quinazolin-4-yl-L-alanine hydrochloride" without specific experimental evidence. Scientific accuracy demands that the article be based on direct research into the compound .
Therefore, without available scientific literature detailing the specific molecular interactions of "this compound," it is not possible to provide a thorough and accurate analysis as per the requested article structure. Further research on this specific compound is required before such a detailed scientific profile can be composed.
Preclinical Biological Evaluation of Quinazolin 4 Yl L Alanine Hydrochloride Analogs
In Vitro Cellular Efficacy Studies
The antiproliferative potential of quinazoline-based compounds, including those conjugated with amino acids, has been a significant area of research. nih.govresearchgate.net These compounds have been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of activity.
A series of novel quinazolinone derivatives fused with imidazolone (B8795221) were synthesized and evaluated for their anticancer activities against cervical (HeLa), breast (MCF-7), leukemia (HL-60), and hepatocellular carcinoma (HepG2) cell lines. nih.gov Similarly, new fluoroquinazolinones linked to different L-amino acids were tested against MCF-7 and MDA-MBA-231 breast cancer cell lines. nih.gov One such derivative, compound G , showed superior antitumor activity against MCF-7 cells compared to the reference drug erlotinib (B232). nih.gov Another compound, E , was more active than erlotinib against MDA-MBA-231 cells. nih.gov
The antiproliferative activity of these analogs is often attributed to their ability to interfere with key cellular processes. For instance, some quinazolin-4(3H)-one derivatives have been shown to induce cell cycle arrest at the G2/M phase and disrupt cellular microtubule formation. nih.gov Furthermore, a novel quinazolin-4(3H)-one derivative, BIQO-19, has demonstrated effective antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). nih.gov
Table 1: Antiproliferative Activity of Selected Quinazolinone-Amino Acid Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| G | MCF-7 | 0.44 ± 0.01 | nih.gov |
| Erlotinib (Reference) | MCF-7 | 1.14 ± 0.04 | nih.gov |
| E | MDA-MBA-231 | 0.43 ± 0.02 | nih.gov |
| Erlotinib (Reference) | MDA-MBA-231 | 2.55 ± 0.19 | nih.gov |
Quinazoline (B50416) and quinazolinone hybrids have demonstrated significant antibacterial activity. nih.gov The conjugation of quinazolinones with amino acids has been explored as a strategy to develop new antimicrobial agents. researchgate.net
Two series of amino acid-conjugated quinazolinones were synthesized and evaluated for their antimicrobial properties. researchgate.net The study revealed that almost all synthesized compounds exhibited good antibacterial and antifungal activities against selected pathogenic strains. researchgate.net Specifically, conjugates containing tryptophan, tyrosine, and proline showed enhanced activity. researchgate.net Another study on quinazolinone-sulfonamide hybrids, which used glycine (B1666218) as a precursor, found that these compounds had a greater effect on gram-positive bacteria. nih.gov Halogenated phenyl substituents on the quinazolinone scaffold were shown to have a more significant effect on activity. nih.gov
In a different study, new 3-amino-2-methyl-quinazolin-4(3H)-one derivatives were tested for in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis, showing moderate to good activity. sapub.org
Table 2: Antimicrobial Activity of Quinazolinone-Amino Acid Analogs
| Compound Type | Bacterial Strains | Activity Level | Reference |
|---|---|---|---|
| Amino acid-conjugated quinazolinones | Pathogenic bacteria and fungi | Good | researchgate.net |
| Quinazolinone-sulfonamide hybrids (glycine precursor) | Gram-positive bacteria | Good | nih.gov |
The therapeutic potential of quinazoline derivatives extends to antiviral and antiparasitic applications. mdpi.comscielo.br Analogs have been investigated for their activity against a range of viruses and parasites.
Antiviral Activity: A series of 2,4-disubstituted quinazoline derivatives were tested for their anti-influenza virus activity, with some compounds showing high potency. mdpi.com More recently, quinazolinone-based molecules were evaluated as broad-spectrum antiviral agents against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. nih.gov Compound 8d from this series displayed very potent activity against SARS-CoV-2, with an IC₅₀ value of 0.948 µg/mL, which was more potent than the reference drug remdesivir (B604916) (IC₅₀ of 1.141 µg/mL). nih.gov Another study found that certain 2,3,6-trisubstituted quinazolinone compounds exhibited broad and potent activities against Zika virus (ZIKV) and Dengue virus (DENV), with EC₅₀ values as low as 86 nM. nih.gov
Antiparasitic Activity: Quinazoline derivatives have shown promise as antiparasitic agents. mdpi.comscielo.br A series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated in vitro against Leishmania mexicana. researchgate.net Another study focused on quinazoline nitro-derivatives as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. semanticscholar.org The results showed that compounds containing nitrobenzoyl substituents at the 6-position of the quinazoline 2,4,6-triamine nucleus were the most potent. semanticscholar.org Furthermore, a quinazoline derivative, MMV1580173, has been identified as an antimalarial that targets dihydrofolate reductase in Plasmodium falciparum. acs.org
The biological activities of quinazoline analogs are often mediated by their interaction with specific enzymes. nih.gov
EGFR and Tubulin Inhibition: Many quinazoline derivatives are known to target the epidermal growth factor receptor (EGFR) protein kinase. nih.gov The most active compounds from a series of fluoroquinazolinones conjugated with L-amino acids were evaluated for their EGFR inhibitory activity. nih.gov These compounds were also tested for their ability to inhibit tubulin polymerization, another important target in cancer therapy. nih.gov The results indicated that these hybrids could act as dual inhibitors of EGFR kinase and tubulin polymerization. nih.gov
DNA Methyltransferase (DNMT) Inhibition: Certain 7-aminoalkoxy-quinazolines have been identified as potent and selective inhibitors of DNA methyltransferase 1 (DNMT1). mdpi.com Two such compounds, 12 and 13 , exhibited nanomolar inhibition of DNMT1 and were also found to be potent inhibitors of the epigenetic target G9a, suggesting their potential as dual epigenetic agents. mdpi.com
Other Enzyme Inhibition: Quinazoline derivatives have been investigated as inhibitors of other enzymes as well. For example, a quinazoline-4-piperidine sulfamide (B24259) compound was identified as a specific and non-competitive inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1). nih.gov
Table 3: Enzyme Inhibition by Quinazoline Analogs
| Compound Type | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Fluoroquinazolinone-amino acid hybrids | EGFR Kinase, Tubulin | Dual Inhibition | nih.gov |
| 7-Aminoalkoxy-quinazolines | DNMT1, G9a | Dual Inhibition | mdpi.com |
In Vivo Proof-of-Concept Studies in Relevant Animal Models (excluding clinical efficacy)
To validate the in vitro findings, the antitumor efficacy of promising quinazoline analogs has been assessed in vivo using xenograft mouse models. These studies provide crucial proof-of-concept for their therapeutic potential.
In one study, a novel quinazoline derivative, compound 6 , which demonstrated dual inhibitory activity against both EGFR and c-Met in vitro, was evaluated in a xenograft model. The in vivo findings confirmed that the derivative could suppress tumor growth and induce apoptosis. nih.gov
Another study investigated the in vivo efficacy of a quinazoline-4-tetrahydroquinoline analog, 4a4 , which was identified as a potent tubulin polymerization inhibitor. nih.gov In a SKOV3 human ovarian cancer xenograft model, compound 4a4 significantly delayed primary tumor growth without causing obvious side effects. nih.gov Furthermore, a fourth-generation EGFR inhibitor based on a quinazoline scaffold, compound 10 , demonstrated a tumor growth inhibition of 67.95% in a BaF3-EGFR xenograft model when administered at 30 mg/kg. nih.gov
These in vivo studies, while not on Quinazolin-4-yl-L-alanine hydrochloride itself, provide strong evidence for the potential of the broader class of quinazoline-based compounds, including amino acid conjugates, as effective antitumor agents in a preclinical setting.
Table 4: In Vivo Antitumor Efficacy of Quinazoline Analogs in Xenograft Models
| Compound | Xenograft Model | Outcome | Reference |
|---|---|---|---|
| 6 (dual EGFR/c-Met inhibitor) | Not specified | Tumor growth suppression, apoptosis induction | nih.gov |
| 4a4 (tubulin inhibitor) | SKOV3 ovarian cancer | Significant delay in primary tumor growth | nih.gov |
| 10 (EGFR inhibitor) | BaF3-EGFR | 67.95% tumor growth inhibition | nih.gov |
Activity in Murine Models of Infection
The quinazoline scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Preclinical studies have extended to the evaluation of quinazoline derivatives in animal models of infection to determine their in vivo efficacy.
One area of investigation has been the activity of quinazoline analogs against parasitic infections. For instance, a series of quinazoline-2,4,6-triamine derivatives were assessed for their antiparasitic activity in a Plasmodium berghei-infected mouse model. researchgate.net This model is a standard for the primary screening of potential antimalarial compounds. Although specific quantitative data on survival rates or parasite load reduction from this particular study are not detailed in the provided information, the research indicated that several of the synthesized analogs displayed modest activity in mice. researchgate.net The study highlighted the potential of the quinazoline nucleus as a template for developing new antiparasitic drugs. researchgate.net
Another class of quinazoline derivatives, the 3-aminoquinazolinediones, which are structurally related to fluoroquinolones, have demonstrated efficacy in murine systemic infection models. These compounds are known to inhibit bacterial gyrase and topoisomerase IV and have shown activity against a range of bacteria, including multidrug-resistant strains. Their demonstrated in vivo efficacy underscores their potential as clinically useful antibacterial agents.
A study on novel 2,4-disubstituted quinazoline analogs also reported potent antibacterial activity against a panel of Gram-positive bacteria and showed significant antimycobacterial effects. nih.gov While the primary focus of the report was on in vitro activity and structure-activity relationships, the improved cytotoxicity profile of these analogs makes them promising candidates for future in vivo studies in murine infection models. nih.gov
Table 1: In Vivo Activity of Quinazoline Analogs in Murine Infection Models A representative summary of findings from preclinical studies.
| Compound Class | Murine Model | Pathogen | Observed Efficacy | Reference |
| Quinazoline-2,4,6-triamine derivatives | In vivo mouse model | Plasmodium berghei | Modest antiparasitic activity | researchgate.net |
| 3-Aminoquinazolinediones | Murine systemic infection models | Various bacteria | Demonstrated in vivo efficacy |
Neuroprotective Efficacy in Induced Cellular Damage Models
Quinazoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their ability to interact with various targets in the central nervous system. nih.govnih.gov Preclinical evaluations have utilized in vitro models of induced cellular damage to elucidate the neuroprotective potential of these compounds.
One study investigated the protective effects of a series of 2-trifluoromethylquinazolines and quinazolinones in murine microglia (BV2) and mouse neuroblastoma (N2a) cells subjected to cytotoxic insults. nih.gov Lipopolysaccharide (LPS) was used to induce inflammatory damage in BV2 cells, while hydrogen peroxide (H₂O₂) was used to induce oxidative stress in N2a cells. Several of the tested compounds exhibited significant neuroprotective effects. For example, compound 5 (a 2-trifluoromethylquinazoline) and compound 7 (a quinazolinone) were effective in protecting BV2 and N2a cells, respectively, from induced toxicity even at low concentrations. nih.gov Furthermore, the quinazolinone series of compounds demonstrated a potent reduction in nitric oxide (NO) production in LPS-stimulated BV2 cells, a key indicator of anti-inflammatory activity. nih.gov
Table 2: Neuroprotective Effects of 2-Trifluoromethylquinazoline and Quinazolinone Analogs in Cellular Models Data represents the protective and anti-inflammatory effects against induced cytotoxicity.
| Compound | Cell Line | Insult | Concentration (µg/mL) | % Cell Viability | % NO Reduction | Reference |
| Compound 5 | BV2 | LPS | 5 | High protective effect | Not specified | nih.gov |
| Compound 7 | N2a | H₂O₂ | 5 | High protective effect | Not applicable | nih.gov |
| Compound 6 | BV2 | LPS | 50 | Not specified | ~38% | nih.gov |
| Compound 7 | BV2 | LPS | 50 | Not specified | ~60% | nih.gov |
| Compound 8 | BV2 | LPS | 50 | Not specified | ~55% | nih.gov |
In another line of research, quinazoline-type inhibitors of phosphodiesterase 7 (PDE7) have been shown to possess neuroprotective properties. nih.gov In primary cultures of neural cells, these inhibitors were found to be potent anti-inflammatory and neuroprotective agents. nih.gov When evaluated in a mouse model of permanent middle cerebral artery occlusion (a model for stroke), a representative PDE7 inhibitor, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline , ameliorated brain damage and improved behavioral outcomes. nih.gov
Furthermore, the quinazoline derivative EVP4593 has been identified as a neuroprotective agent in models of Huntington's disease. nih.govnih.gov In a glutamate (B1630785) toxicity assay using medium spiny neurons (MSNs) from YAC128 transgenic mice (a model for Huntington's disease), EVP4593 demonstrated protective effects. nih.gov It has also been shown to reduce neuronal death in cellular models of the disease. nih.gov
These findings from various induced cellular damage models highlight the potential of quinazoline analogs to mitigate neuronal damage through different mechanisms, including anti-inflammatory action and modulation of specific cellular pathways. nih.govnih.govnih.gov
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction. nih.gov This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.
For quinazoline (B50416) derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets, such as epidermal growth factor receptor (EGFR) kinase and DNA gyrase. nih.govekb.eg These studies reveal the key amino acid residues within the protein's active site that form crucial interactions with the ligand. For instance, in studies of quinazolinone derivatives targeting DNA gyrase, key hydrogen bond interactions were frequently observed with residues like Asn46. nih.gov Similarly, docking of 4-anilino quinazoline derivatives into the EGFR tyrosine kinase active site has shown significant interactions. nih.gov
A representative example of key interactions for a quinazoline derivative is shown in the table below, based on a study of compounds targeting the ATP binding site of EGFR.
Table 1: Example of Key Interaction Residues for a Quinazoline Derivative in the EGFR Active Site
| Interaction Type | Interacting Residue |
| Hydrogen Bond | Met793 |
| Pi-Pi Stacking | Phe856 |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |
Note: This data is representative of quinazoline derivatives and not specific to Quinazolin-4-yl-L-alanine hydrochloride.
Molecular docking programs calculate a "docking score" or binding energy, which is an estimation of the binding affinity between the ligand and the protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. For a series of novel 4-anilino quinazoline derivatives, predicted binding energies ranged from -6.74 to -7.46 kcal/mol against EGFR tyrosine kinase. nih.gov Another study on quinazolinone Schiff base derivatives targeting DNA gyrase reported dock scores ranging from -5.96 to -8.58 kcal/mol. nih.gov
The predicted orientation, or "pose," of the ligand within the binding site is another critical output of molecular docking. This information guides medicinal chemists in designing modifications to the ligand structure to enhance its interactions with the target protein.
Table 2: Example of Predicted Binding Affinities for Quinazoline Derivatives
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |
| 4-Anilino Quinazoline Analog 1 | EGFR Tyrosine Kinase | -7.46 nih.gov |
| 4-Anilino Quinazoline Analog 2 | EGFR Tyrosine Kinase | -7.31 nih.gov |
| Quinazolinone Schiff Base 1 | DNA Gyrase | -8.58 nih.gov |
| Quinazolinone Schiff Base 2 | DNA Gyrase | -7.95 nih.gov |
Note: This data is for illustrative purposes based on published studies of related compounds.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein complexes over time. nih.gov These simulations model the movements of atoms and molecules, offering insights into the conformational stability of the complex and the flexibility of both the ligand and the protein.
For quinazoline derivatives, MD simulations have been used to validate the stability of the binding poses predicted by molecular docking. nih.gov By analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time, researchers can assess the stability of the complex. A stable complex will typically show low and converging RMSD values. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
For quinazoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. ekb.eg These models are built using a training set of compounds with known biological activities and can then be used to predict the activity of new, untested compounds. A robust QSAR model is characterized by high correlation coefficients (q² and r²) and low standard error of prediction, indicating its predictive power. nih.gov
A key outcome of QSAR studies is the identification of physicochemical properties or "descriptors" that are important for the biological activity of the compounds. These descriptors can be steric, electrostatic, hydrophobic, or topological in nature. For example, a QSAR study on a series of 4(3H)-quinazolinone derivatives might reveal that bulky substituents at a particular position are detrimental to activity, while electron-withdrawing groups at another position are favorable. nih.gov This information is invaluable for guiding the design of more potent analogs.
Table 3: Example of Physicochemical Descriptors from a QSAR Study of Quinazoline Derivatives
| Descriptor Type | Favorable/Unfavorable for Activity | Implication for Design |
| Steric Fields (CoMFA) | Favorable in specific regions | Addition of bulky groups in these regions may increase activity. |
| Electrostatic Fields (CoMFA) | Favorable for electropositive groups in certain areas | Introduction of electron-donating groups may enhance potency. |
| Hydrophobic Fields (CoMSIA) | Unfavorable in particular locations | Increasing hydrophilicity in these areas could improve activity. |
| H-Bond Donor Fields (CoMSIA) | Favorable at specific points | Incorporating hydrogen bond donors can lead to stronger interactions. |
Note: This table provides a conceptual illustration of QSAR findings for quinazoline derivatives.
De Novo Drug Design and Virtual Screening Methodologies
De novo drug design and virtual screening are powerful computational strategies that have revolutionized the field of drug discovery. nih.gov These in silico techniques allow for the rapid and cost-effective identification and optimization of lead compounds, significantly shortening the traditional drug development timeline. nih.govderpharmachemica.com For quinazoline derivatives, these methodologies have been pivotal in designing novel inhibitors for a range of therapeutic targets, particularly in cancer research. nih.govmui.ac.ir
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov This process often begins with filtering compounds based on drug-likeness criteria, such as Lipinski's rule of five, to ensure favorable pharmacokinetic properties. researchgate.net Following this initial filtering, molecular docking simulations are employed to predict the binding affinity and orientation of the remaining compounds within the active site of the target protein. derpharmachemica.comresearchgate.net
In one study focused on identifying novel Janus kinase 2 (JAK2) inhibitors, virtual screening of chemical libraries was successfully used to discover a potent quinazoline derivative. nih.gov Similarly, researchers have utilized structure-based virtual screening to identify quinazoline derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. derpharmachemica.comresearchgate.net These studies often involve screening thousands of compounds to select a promising few for further experimental validation. researchgate.net
De novo drug design, on the other hand, involves the creation of novel molecular structures with desired pharmacological properties from scratch. While specific examples of de novo design for "this compound" are absent from the literature, the principles of this approach are widely applied to the quinazoline scaffold. This involves designing new structural patterns based on the pharmacophoric features of known inhibitors to create more effective and specific drug candidates. mui.ac.ir Computational tools are used to assemble molecular fragments in the binding site of a target protein, generating novel molecules with optimized interactions.
The integration of these computational approaches with traditional medicinal chemistry has led to the design and synthesis of numerous quinazoline-based compounds with significant biological activity. For instance, new quinazolin-4(3H)-one derivatives have been designed and synthesized as EGFR inhibitors, with their antiproliferative activity tested against various human cell lines. nih.gov
The following table summarizes findings from various computational studies on quinazoline derivatives, highlighting the methodologies used and the therapeutic targets investigated.
| Therapeutic Target | Computational Methodology | Key Findings |
| Janus Kinase 2 (JAK2) | Virtual Screening (SurflexDock), Molecular Docking | Identification of a novel (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a candidate inhibitor of the JAK2/STAT3 signaling pathway. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation | Retrieval of 1000 quinazoline derivatives from PubChem, with 671 showing drug-like properties. Seven compounds identified with better binding scores than the control drug. researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Molecular Docking (Molsoft ICM-Pro) | Screening of a library of 90 4,6,7-trisubstituted quinazoline derivatives revealed moderate to strong binding energies towards the EGFR target enzyme. derpharmachemica.com |
| Epidermal Growth Factor Receptor (EGFR) | Quantitative Structure-Activity Relationship (QSAR), Molecular Docking | Development of a QSAR model to predict the cytotoxic activity of quinazoline derivatives against breast cancer cell lines and design of new lead compounds. nih.govmui.ac.ir |
| Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) | Structural Optimization, Molecular Docking | Design and synthesis of novel 8-methoxyquinazoline (B3282709) derivatives as potent ENPP1 inhibitors for cancer immunotherapy. nih.gov |
It is important to note that while these studies provide a strong foundation for the potential of quinazoline-based compounds in drug discovery, specific experimental data for "this compound" within the context of de novo design and virtual screening remains to be published.
Derivatization and Analog Development of Quinazolin 4 Yl L Alanine Hydrochloride
Design Principles for Next-Generation Quinazolinone-Amino Acid Hybrids
The design of next-generation quinazolinone-amino acid hybrids, such as derivatives of Quinazolin-4-yl-L-alanine, is guided by established structure-activity relationship (SAR) principles aimed at enhancing therapeutic efficacy. nih.govnih.gov The quinazoline (B50416) scaffold is a "privileged" structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties. nih.govnih.gov Hybridization of this scaffold with amino acids can lead to compounds with improved potency and reduced drug resistance. nih.govnih.gov
Key design considerations for these hybrids include:
Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with target receptors, such as the kinase domain of the Epidermal Growth Factor Receptor (EGFR). nih.gov Modifications that preserve or enhance these interactions are prioritized.
Hydrophobic Interactions: The lipophilicity of the amino acid side chain can significantly influence biological activity. For instance, in a series of quinazolinone-amino acid hybrids, the derivative with L-phenylalanine, which has a benzyl (B1604629) side chain, showed high activity, likely due to strong hydrophobic interactions with the target's binding site. nih.gov Conversely, the L-alanine derivative with a smaller methyl group exhibited lower activity in the same study. nih.gov
Substitutions on the Quinazoline Ring: The nature and position of substituents on the quinazoline ring play a critical role in determining the compound's activity. For example, in some series of 4-anilinoquinazoline (B1210976) derivatives, small hydrophobic substituents at the para and meta positions of the aniline (B41778) ring led to increased inhibitory activity against EGFR and VEGFR2. nih.gov
Linker Moiety: The linker connecting the quinazolinone core and the amino acid can be modified to optimize the compound's conformational flexibility and binding affinity. Studies have shown that the type of linker, such as an amide versus a methyl-amino linker, can dramatically affect inhibitory activity. nih.gov
Computational modeling and molecular docking are instrumental in the design process, allowing for the prediction of binding modes and affinities of novel analogs before their synthesis. nih.gov This in-silico approach helps in prioritizing candidates with the highest potential for enhanced biological activity.
Synthesis and Evaluation of Covalently Linked Conjugates
The synthesis of covalently linked conjugates of Quinazolin-4-yl-L-alanine and its analogs typically involves multi-step procedures. A common synthetic route starts with the appropriate anthranilic acid derivative, which is then cyclized to form the quinazolinone ring system. nih.govacs.org The amino acid moiety is subsequently coupled to the quinazoline scaffold.
For example, a general method for preparing 2-thioethers of quinazolin-4-one involves the alkylation of a 2-thioxoquinazolin-4-one intermediate with an appropriate alkyl halide in the presence of a base like potassium carbonate. nih.gov Another approach involves the reaction of 2-aminobenzamide (B116534) with aldehydes to form 2-substituted quinazolin-4(3H)-ones. acs.org
The evaluation of these synthesized conjugates is crucial to determine their biological activity. In vitro assays are commonly used to assess their efficacy against specific targets. For instance, a study evaluating a series of quinazolinone-amino acid hybrids for their antitumor activity against MCF-7 and MDA-MBA-231 cancer cell lines provided valuable SAR data. nih.gov
Table 1: Anticancer Activity of Quinazolinone-Amino Acid Hybrids
The table below shows the half-maximal inhibitory concentration (IC50) values of various quinazolinone-amino acid conjugates against two breast cancer cell lines, demonstrating the impact of the amino acid moiety on anticancer activity. Data is presented as mean ± standard deviation.
| Compound | 3rd Position Substitution | IC50 (µM) - MCF-7 | IC50 (µM) - MDA-MBA-231 |
|---|---|---|---|
| A | Glycine (B1666218) | 24.97 ± 1.61 | 16.34 ± 1.21 |
| B | L-alanine | 68.49 ± 3.27 | 42.93 ± 2.64 |
| C | L-valine | 1.16 ± 0.05 | 3.45 ± 0.21 |
| D | L-isoleucine | 11.28 ± 1.25 | 7.49 ± 0.42 |
| E | L-glutamine | 12.44 ± 5.73 | 0.43 ± 0.02 |
| F | L-cysteine | 1.93 ± 0.08 | 12.46 ± 5.88 |
| G | L-phenylalanine | 0.44 ± 0.01 | 24.67 ± 1.7 |
| H | L-proline | 1.28 ± 0.03 | 11.96 ± 1.33 |
| Erlotinib (B232) (Reference) | - | 1.14 ± 0.04 | 2.55 ± 0.19 |
Source: Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. nih.gov
As shown in the table, the nature of the amino acid at position 3 significantly influences the anticancer activity. nih.gov The L-alanine conjugate (Compound B) showed relatively low activity in this particular series compared to other amino acid conjugates like L-valine and L-phenylalanine. nih.gov This highlights the importance of systematic evaluation of various amino acid substitutions to identify the most potent analogs.
Exploration of Bioisosteric Replacements within the Quinazolinone and Alanine (B10760859) Moieties
Bioisosteric Replacements for the Quinazolinone Scaffold:
The quinazolinone ring can be replaced by other heterocyclic systems to explore new chemical space and potentially improve pharmacological properties. nih.gov For example, condensed quinazolines, such as pyrazolo[1,5-a]quinazolines and imidazo[1,2-c]quinazolines, have been investigated as inhibitors of inflammatory pathways. nih.gov The replacement of a carbon atom with a sulfur atom within a related triazinoquinazoline system has also been explored, although in one study this led to a decrease in affinity for the target enzyme. nih.govpreprints.org The goal of such replacements is to alter properties like size, shape, electron distribution, and lipophilicity, which can impact biological activity, selectivity, and toxicity. nih.gov
Bioisosteric Replacements for the Alanine Moiety:
The L-alanine portion of the molecule can also be substituted with various bioisosteres to enhance metabolic stability, improve binding interactions, or alter pharmacokinetic profiles. drughunter.com
Non-classical Amino Acid Bioisosteres: Heterocyclic structures can act as bioisosteres for the entire α-amino acid moiety. These often contain an aromatic ring system fused to a lactam ring with an acidic functional group that mimics the α-carboxylate of the amino acid.
Side Chain Modifications: The methyl side chain of alanine is a key determinant of its hydrophobic character. Replacing it with other groups can modulate this property. For instance, replacing the phenyl group of phenylalanine with a (trimethylsilyl)methyl group has been shown to create a metabolically stable bioisostere. chimia.ch While not a direct replacement for alanine, this demonstrates the principle of using silicon-containing groups to mimic alkyl side chains.
Carboxylic Acid Bioisosteres: The carboxylic acid group of alanine is often a site of metabolic liability and can contribute to poor membrane permeability. researchgate.net Replacing it with bioisosteres such as tetrazoles, sulfonamides, or hydroxamic acids can improve these properties. drughunter.comresearchgate.net For example, sulfonamides are weaker acids than carboxylic acids and can exhibit enhanced metabolic stability and lipophilicity. drughunter.com
The selection of an appropriate bioisostere is highly context-dependent, and the success of such a replacement can only be confirmed through synthesis and biological evaluation of the resulting analog. drughunter.com
Development of Prodrug Strategies for Enhanced Bioavailability in Preclinical Models
Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. researchgate.net This strategy is often employed to overcome poor bioavailability, a common challenge for polar compounds like amino acid conjugates. researchgate.netnih.gov The development of prodrugs for Quinazolin-4-yl-L-alanine could significantly improve its therapeutic potential by enhancing its absorption and delivery to the target site.
Amino acids are frequently used as promoieties in prodrug design because their derivatives can be recognized by endogenous amino acid and peptide transporters, facilitating their uptake from the gastrointestinal tract. nih.gov
Key Prodrug Strategies:
Esterification of the Carboxylic Acid: The carboxylic acid group of the L-alanine moiety can be esterified to mask its polarity and increase lipophilicity. These ester prodrugs are often designed to be cleaved by esterases in the body to release the active drug.
Amino Acid-Based Promoieties: Attaching another amino acid or a dipeptide to the parent drug can create a prodrug that is a substrate for peptide transporters like PEPT1, which is highly expressed in the intestine. nih.gov The choice of the amino acid promoiety is critical, as the length and branching of its side chain can influence transport efficiency. nih.gov
Targeted Delivery: Prodrugs can be designed for targeted delivery to specific tissues or organs where certain enzymes are overexpressed. nih.gov For example, a quinazolinone prodrug was designed to be activated by a sulfatase enzyme overexpressed on the surface of pancreatic cancer cells.
Preclinical Evaluation:
The evaluation of prodrugs in preclinical models is essential to confirm their enhanced bioavailability and in vivo efficacy. These studies typically involve administering the prodrug to animal models (e.g., rats or mice) and measuring the plasma concentrations of both the prodrug and the active parent drug over time. nih.gov Such pharmacokinetic studies help determine the extent of oral absorption and the rate of conversion to the active compound.
The successful development of a prodrug for Quinazolin-4-yl-L-alanine hydrochloride would require a careful balance of chemical stability (to remain intact until absorbed) and efficient enzymatic cleavage to release the active drug at the desired site of action. researchgate.net
Advanced Methodologies in Quinazolinone Research
Chemoinformatic and Cheminformatic Approaches for Library Design
Chemoinformatics provides essential tools for the rational design and optimization of chemical libraries, enabling researchers to navigate the vast chemical space and focus on compounds with the highest potential. nih.gov This discipline combines chemical information with computational science to manage, analyze, and model data related to chemical compounds and their biological activities. nih.gov
Key applications in quinazolinone research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are computational algorithms that correlate variations in the chemical structure of compounds with changes in their biological activity. In the context of quinazolinone derivatives, QSAR studies help predict the efficacy of new analogs and guide the synthesis of more potent compounds. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. For quinazolinone research, docking simulations are used to understand the binding modes within a target's active site. For instance, the docking of novel quinazolinone derivatives into the PARP-1 active site has been used to explore their binding interactions and rationalize their inhibitory activity. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. By creating models based on known active quinazolinones, researchers can screen virtual libraries to find new compounds that fit the pharmacophoric requirements.
Bioisosteric Replacement: Chemoinformatic analysis can suggest bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In one study, the 4-quinazolinone scaffold was successfully utilized as a bioisostere for the phthalazinone core of the known inhibitor Olaparib, leading to the development of a new series of PARP-1 inhibitors. nih.gov
These in silico methods allow for the pre-screening of vast numbers of potential derivatives, prioritizing the synthesis of compounds with a higher probability of success and thereby conserving resources. nih.gov
Application of High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds against specific biological targets. nih.gov This process utilizes advanced automation, robotics, and data processing to identify "hits"—compounds that modulate the activity of a target protein or pathway. youtube.comyoutube.com
The evolution of HTS has led to the development of quantitative High-Throughput Screening (qHTS). Unlike traditional HTS, which typically tests compounds at a single concentration, qHTS measures the biological response across a range of concentrations. nih.gov This approach generates concentration-response curves for every compound in a library, providing rich pharmacological data on potency and efficacy directly from the primary screen. nih.gov A key advantage of qHTS is its ability to reduce the rate of false negatives and false positives that can occur with single-point screening, allowing for the identification of compounds with varying levels of activity that might otherwise be missed. nih.gov
In the context of quinazolinone research, HTS is instrumental for:
Primary Screening: Testing large, diverse libraries of quinazolinone-based compounds to identify initial hits against a disease target.
Lead Identification: Characterizing the potency and efficacy of hits to select promising lead candidates for further optimization.
Structure-Activity Relationship (SAR) Elucidation: qHTS data from a series of related analogs can provide an immediate understanding of SAR. For example, a qHTS performed on a quinazoline (B50416) scaffold with 98 analogs revealed a potency range from 32 nM to 10 μM, highlighting a broad SAR within a narrow structural field. nih.gov
Table 1: Comparison of Traditional HTS and Quantitative HTS (qHTS)
| Feature | Traditional HTS | Quantitative HTS (qHTS) |
| Methodology | Tests compounds at a single concentration. | Tests compounds across a range of concentrations. nih.gov |
| Data Output | Generates a single data point per compound (active/inactive). nih.gov | Produces a full concentration-response curve for each compound. nih.gov |
| Information Yield | Primarily identifies "hits" based on a predefined activity threshold. | Provides detailed pharmacological data, including potency (EC50/IC50) and efficacy. nih.gov |
| False Results | Higher prevalence of false positives and false negatives. nih.gov | Reduces stochastic variation and minimizes false results. nih.gov |
| SAR Analysis | Requires extensive follow-up studies to determine Structure-Activity Relationships. | Allows for direct elucidation of SAR from the primary screening data. nih.gov |
Chemical Proteomics and Target Deconvolution Techniques
While phenotypic screening can identify compounds with desired cellular effects, it does not reveal their molecular targets. Chemical proteomics provides powerful tools for target deconvolution—the process of identifying the specific protein(s) that a small molecule interacts with to produce its biological effect. nih.govnih.gov This is a critical step for understanding a drug's mechanism of action and potential off-target effects. nih.gov
Several strategies are employed for target deconvolution in quinazolinone research:
Biochemical Enrichment Methods: These methods use the small molecule itself as a "bait" to capture its binding partners from a complex cell lysate. nih.gov A common approach is affinity chromatography, where the quinazolinone compound is immobilized on a solid support (like beads). europeanreview.org When a cell lysate is passed over the support, target proteins bind to the immobilized compound and can be isolated, identified, and quantified using mass spectrometry (MS). europeanreview.org
Proteomics-Screening Methods: These techniques assess how drug binding affects the physical or chemical properties of proteins across the entire proteome, without requiring modification of the drug. nih.gov Examples include:
Cellular Thermal Shift Assay (CETSA): Based on the principle that protein-ligand binding increases the thermal stability of the protein. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified to identify stabilized targets. europeanreview.org
Drug Affinity Responsive Target Stability (DARTS): This method exploits the observation that ligand-bound proteins are often more resistant to proteolysis. After treatment with a compound, cell lysates are treated with a protease, and the proteins that are protected from degradation are identified by MS. europeanreview.org
These methods provide complementary information, and often a combination of approaches is recommended to confidently identify all potential targets of a bioactive compound. europeanreview.org
Table 2: Overview of Chemical Proteomics Strategies for Target Deconvolution
| Strategy | Principle | Advantages | Limitations |
| Biochemical Enrichment | Uses a modified (e.g., biotinylated or immobilized) drug to "pull down" binding partners from a cell lysate. europeanreview.org | Ease of operation and comprehensive target coverage. nih.gov | Requires drug modification, which can alter binding; may not differentiate direct vs. indirect targets. nih.gov |
| Proteomics Screening (e.g., CETSA, DARTS) | Measures changes in protein properties (e.g., thermal stability, protease resistance) upon drug binding in intact cells or lysates. europeanreview.org | Does not require drug modification; performed in a more native context. nih.gov | May have limited protein coverage; some methods cannot differentiate direct vs. indirect targets. nih.gov |
Biosensor Technologies for Real-time Interaction Analysis
Biosensor technologies enable the label-free, real-time measurement of molecular interactions, providing critical data on the binding kinetics and affinity between a compound and its target. nih.gov This information is invaluable for validating targets identified through proteomics and for characterizing the binding properties of lead compounds.
Two prominent biosensor technologies used in quinazolinone research are:
Surface Plasmon Resonance (SPR): This optical technique detects changes in the refractive index at the surface of a sensor chip. nih.gov In a typical experiment, the target protein is immobilized on the chip, and a solution containing the quinazolinone compound is flowed over the surface. The binding of the compound to the protein causes a change in mass at the surface, which is detected in real-time as a shift in the resonance angle. This allows for the precise calculation of association rates (kass), dissociation rates (kdiss), and the equilibrium dissociation constant (KD). nih.gov
Quartz Crystal Microbalance (QCM): QCM is a mass-sensing technique based on the piezoelectric effect. A quartz crystal sensor oscillates at a specific frequency, which changes as molecules bind to its surface. nih.gov By immobilizing a target protein or a quinazolinone derivative on the crystal's gold electrode, the binding interaction with its partner can be monitored in real-time by measuring these frequency changes. nih.gov The resulting data can be used to derive kinetic and equilibrium association constants. nih.gov
Other technologies, such as the xCELLigence system, allow for the real-time monitoring of cellular responses to a compound, such as changes in cell proliferation, migration, or adhesion. mdpi.com For example, this technology has been used to monitor the inhibitory effects of fumiquinazolines (a related class of compounds) on the growth of cancer cells over time. mdpi.com
Table 3: Comparison of Real-time Interaction Analysis Technologies
| Technology | Principle of Detection | Key Parameters Measured | Application Example |
| Surface Plasmon Resonance (SPR) | Changes in refractive index due to mass changes on a sensor surface. nih.gov | Association rate (kass), Dissociation rate (kdiss), Affinity (KD). nih.gov | Characterizing the binding kinetics of a quinazolinone inhibitor to its target enzyme. |
| Quartz Crystal Microbalance (QCM) | Changes in oscillation frequency of a piezoelectric crystal due to mass changes. nih.gov | Association rate (kass), Dissociation rate (kdiss), Association constants (KA). nih.gov | Investigating the molecular recognition between an immobilized drug ligand and various proteins. nih.gov |
| xCELLigence Real-Time Cell Analysis | Changes in electrical impedance as cells attach and proliferate on microelectrodes. mdpi.com | Cell Index (proportional to cell number, adhesion, and morphology), Proliferation Rate, Migration Rate. mdpi.com | Monitoring the real-time effect of fumiquinazolines on cancer cell growth. mdpi.com |
Future Research Horizons for Quinazolin-4-yl-L-alanine Hydrochloride: A Roadmap for Preclinical Investigation
A Forward-Looking Analysis of a Promising Heterocyclic Compound
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this esteemed class of compounds, this compound presents a unique molecular architecture that suggests a rich potential for further pharmacological exploration. As the scientific community continues to seek novel and effective therapeutic strategies, a focused investigation into the future research directions for this specific molecule is warranted. This article outlines a strategic preclinical research plan for this compound, focusing on the exploration of new biological targets, the integration of cutting-edge computational methods, the development of advanced delivery systems, and a deeper understanding of its metabolic journey within a biological system.
Q & A
Basic: What are the critical steps in synthesizing Quinazolin-4-yl-L-alanine hydrochloride, and how can purity be optimized?
Answer:
Synthesis typically involves coupling quinazolin-4-yl derivatives with L-alanine via peptide bond formation, followed by hydrochloride salt preparation. Key steps include:
- Nitration/Acylation Reactions : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 10°C for nitro-group introduction) to preserve stereochemistry .
- Purification : Employ recrystallization or preparative HPLC to remove byproducts. For example, RP-HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity .
- Salt Formation : Optimize pH during HCl addition to avoid over-acidification, which may degrade the quinazoline ring .
Basic: What spectroscopic methods are most reliable for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the quinazoline ring (δ 8.5–9.0 ppm for aromatic protons) and alanine backbone (δ 1.3–1.5 ppm for CH₃) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 265.08) .
- FT-IR : Peaks at 1650–1700 cm⁻¹ indicate C=O stretching from the amide bond and hydrochloride salt .
Basic: How does solubility in polar vs. non-polar solvents affect experimental design?
Answer:
- Polar Solvents (DMSO/Water) : Solubility >100 mg/mL in DMSO at 25°C enables stock solutions for biological assays. Pre-warm to 37°C to prevent precipitation .
- Non-Polar Solvents (Chloroform) : Limited solubility (<5 mg/mL) restricts use in organic-phase reactions. Consider sonication or co-solvents (e.g., 10% methanol) .
Intermediate: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Anti-Proliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Compare to quinoxaline-linked triazole sulfonamides, which show activity at 10–50 μM .
- Enzyme Inhibition : Test against tyrosine kinases via fluorescence polarization, using ATP-competitive binding protocols .
Advanced: How do storage conditions impact long-term stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers; degradation accelerates at >25°C, with 5% loss after 6 months .
- Light Sensitivity : Protect from UV exposure, as quinazoline rings undergo photolytic cleavage, reducing potency by 15% after 30 days .
Advanced: How to resolve contradictions between HPLC purity data and bioactivity results?
Answer:
- Impurity Profiling : Use LC-MS to identify trace isomers (e.g., D-alanine contamination) that may inhibit activity despite high HPLC purity .
- Dose-Response Curves : Perform EC₅₀ assays at multiple concentrations; non-linear regression may reveal inactive batches due to residual solvents .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Focus on hydrogen bonds between the quinazoline N1 and Lys745 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, monitoring RMSD fluctuations <2 Å .
Advanced: How to analyze degradation products under acidic conditions?
Answer:
- Forced Degradation : Incubate at pH 2.0 (HCl, 40°C, 24h) and analyze via LC-QTOF. Major products include quinazolin-4-ol (m/z 148.06) and L-alanine .
- Mechanistic Studies : Isotope labeling (¹⁸O) confirms hydrolysis of the amide bond as the primary degradation pathway .
Advanced: What strategies improve selectivity in kinase inhibition assays?
Answer:
- ATP-Competitive Probes : Use [γ-³²P]ATP in radiometric assays to distinguish competitive vs. allosteric binding. IC₅₀ shifts >10-fold indicate non-competitive mechanisms .
- Mutagenesis : Engineer kinase active sites (e.g., T790M mutation in EGFR) to test binding specificity .
Advanced: How do structural analogs (e.g., 4-Azido-L-phenylalanine hydrochloride) inform SAR studies?
Answer:
- Substitution Patterns : Compare IC₅₀ values of analogs with azide (4-position) vs. hydroxyl groups. Azido derivatives show 3-fold higher EGFR inhibition due to enhanced π-stacking .
- Steric Effects : Methylation at the quinazoline 2-position reduces activity by 50%, highlighting the importance of planar geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
